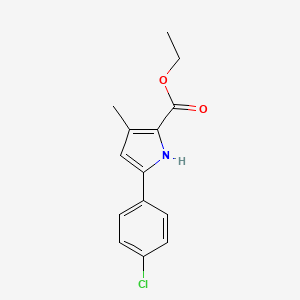
Cyclopropylmethanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethanamine hydrobromide is a chemical compound with the molecular formula C4H9N•HBr and a molecular weight of 152.03. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique cyclopropyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylmethanamine hydrobromide can be synthesized starting from cyclopropanecarbonitrile. The process involves the reduction of the cyano group using a sodium borohydride/nickel dichloride system. The reaction is carried out in tetrahydrofuran under nitrogen protection, with the temperature controlled between 20-45°C. The reaction typically lasts for 10-18 hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The final product is obtained through rectification and purification steps to achieve high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amine group.
Substitution: The cyclopropyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopropyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Cyclopropylmethanamine hydrobromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclopropylmethanamine hydrobromide involves its interaction with various molecular targets. The cyclopropyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Cyclopropylmethanamine hydrobromide can be compared with other similar compounds, such as:
Cyclopropylamine: Lacks the methanamine group, leading to different reactivity.
Cyclopropylmethylamine: Similar structure but different functional groups.
Cyclopropylmethanol: Contains a hydroxyl group instead of an amine.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
1181458-34-3 |
|---|---|
Molecular Formula |
C4H10BrN |
Molecular Weight |
152.03 g/mol |
IUPAC Name |
cyclopropylmethanamine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H |
InChI Key |
SXRZNLRIALLBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


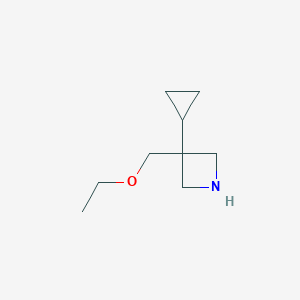



![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)

![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
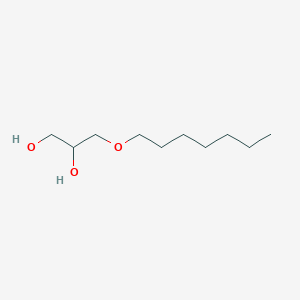
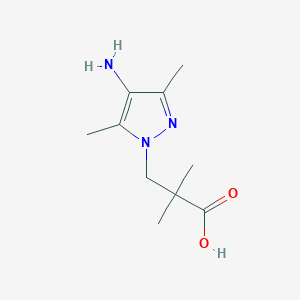
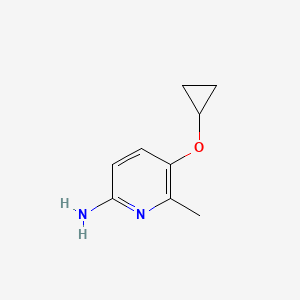
![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
